Potassium (4-benzoylphenyl)trifluoroborate
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Overview
Description
Potassium (4-benzoylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention due to their stability and versatility in various chemical reactions . These compounds are known for their stability in air and moisture, making them easy to handle and store .
Preparation Methods
The synthesis of potassium (4-benzoylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows :
Starting Material: The process begins with the corresponding boronic acid.
Reaction with KHF2: The boronic acid is treated with potassium hydrogen fluoride (KHF2) in an aqueous medium.
Formation of Trifluoroborate: The reaction leads to the formation of the potassium trifluoroborate salt.
This method is advantageous due to its simplicity and the stability of the resulting product .
Chemical Reactions Analysis
Potassium (4-benzoylphenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner.
Petasis Borono-Mannich Reaction: This multicomponent reaction involves the formation of α-amino esters using potassium trifluoroborate salts, aldehydes, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to its use in coupling reactions.
Scientific Research Applications
Potassium (4-benzoylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium (4-benzoylphenyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The trifluoroborate group acts as a stable reservoir for the reactive boronic acid, which is generated in situ under basic conditions .
Comparison with Similar Compounds
Potassium (4-benzoylphenyl)trifluoroborate is unique compared to other organoboron compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the benzoyl group, making it less versatile in certain reactions.
Potassium methyltrifluoroborate: Contains a methyl group instead of a benzoyl group, leading to different reactivity patterns.
Potassium (4-methoxyphenyl)trifluoroborate: The presence of a methoxy group alters its electronic properties and reactivity compared to the benzoyl derivative.
Properties
Molecular Formula |
C13H9BF3KO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
potassium;(4-benzoylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C13H9BF3O.K/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
InChI Key |
PCFKDLZGORYWPK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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